Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2803861-64-3) is a spirocyclic compound featuring a 1-azaspiro[5.5]undecane core. The molecule is distinguished by two fluorine atoms at the 9,9-positions, a ketone group at position 5, and a tert-butyl carbamate moiety at the 1-position. Its molecular formula is C₁₅H₂₃F₂NO₃, with a molecular weight of 303.34 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-10-4-5-11(19)14(18)6-8-15(16,17)9-7-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAYJDXEQYBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are introduced to protect reactive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the creation of novel materials and catalysts.
Case Study: Synthesis of New Catalysts
Researchers have utilized this compound to synthesize new catalytic systems that enhance reaction efficiencies in organic transformations. The incorporation of difluoro groups has been shown to improve the selectivity and reactivity of catalysts .
Biology
In biological research, this compound is being investigated for its potential interactions with enzymes and receptors. Its spirocyclic structure may contribute to unique binding properties that could be harnessed for therapeutic applications.
Case Study: Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic diseases .
Medicine
The compound is being explored as a pharmaceutical intermediate due to its structural features that may lead to the discovery of new drugs. Its ability to modify biological activity makes it a candidate for further development in medicinal chemistry.
Case Study: Drug Development Pipeline
Pharmaceutical companies are investigating derivatives of this compound for their potential anti-cancer properties. Preliminary results indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation .
Industry
In industrial applications, this compound is considered for use in the production of advanced materials such as polymers and coatings due to its unique chemical properties.
Case Study: Polymer Production
The compound has been incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes and receptors, potentially inhibiting or modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Fluorine Impact: The target compound’s difluoro substitution increases its polarity (lower LogP ~2.1) compared to non-fluorinated analogs like the phenyl-substituted derivative (LogP ~3.5) .
- For example, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate may exhibit different nucleophilic attack sites due to ketone positioning .
- Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 9-oxa derivatives) reduces basicity and modifies ring strain .
Biological Activity
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS Number: 2803861-64-3) is a compound belonging to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic uses, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23F2NO3
- Molecular Weight : 303.34 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds similar to tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like obesity and pain management .
- Modulation of Cell Signaling Pathways : The spirocyclic structure allows for interaction with cell surface receptors and intracellular signaling pathways, potentially influencing immune responses and psychotic disorders .
Therapeutic Applications
The biological activity of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane has been explored in various contexts:
- Obesity Treatment : Compounds in this class have shown promise in modulating metabolic processes related to weight management .
- Pain Management : Research suggests potential analgesic properties, which could be beneficial for chronic pain conditions .
- Cardiovascular Health : Some studies indicate effects on cardiovascular signaling pathways, suggesting a role in heart health maintenance .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
